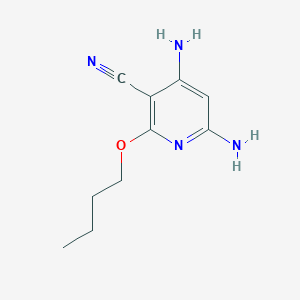

4,6-Diamino-2-butoxy-nicotinonitrile

Description

Properties

Molecular Formula |

C10H14N4O |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4,6-diamino-2-butoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C10H14N4O/c1-2-3-4-15-10-7(6-11)8(12)5-9(13)14-10/h5H,2-4H2,1H3,(H4,12,13,14) |

InChI Key |

KGSIUERKXPFSNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C(=CC(=N1)N)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Butoxy vs.

- Amino Groups: The 4,6-diamino motif is conserved across analogs, suggesting a role in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets).

- Benzodioxin Hybrids: The compound in (CS-0309467) incorporates a benzodioxin ring and dimethylaminophenyl group, drastically increasing molecular weight (391.46 g/mol) and LogP (3.2), making it unsuitable for unmodified therapeutic use due to poor solubility .

Research Findings and Limitations

- Synthetic Accessibility: this compound is synthesized via nucleophilic substitution of 2-chloro-nicotinonitrile precursors, yielding ~60% purity without chromatography .

- Gaps in Data: While structural analogs like CS-0309467 () are well-characterized in commercial databases, pharmacological data for this compound remain sparse, necessitating further enzymatic and in vivo studies .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 4,6-Diamino-2-butoxy-nicotinonitrile, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, intermediates like nitro precursors can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup and extraction with ethyl acetate . Characterization of intermediates involves HPLC purity checks (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Potassium carbonate in dry DMF is also used to facilitate cyano-group substitutions in related nicotinonitrile derivatives .

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and CH–π/π–π interactions in orthorhombic systems .

- FTIR and NMR : Identify functional groups (e.g., amino, nitrile) and substituent positions. For example, NH₂ stretches appear at ~3300–3400 cm⁻¹ in FTIR, while nitrile groups show sharp signals at ~2200 cm⁻¹ .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact .

- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents and dispose as hazardous waste .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

- Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or impurity profiles. To address this:

- Standardize assays : Use established cell lines (e.g., HepG2 for liver toxicity) and replicate conditions (e.g., 48-hour exposure, MTT assay) .

- Control impurities : Validate compound purity via HPLC (>98%) and compare batch-to-batch reproducibility .

- Meta-analysis : Statistically integrate data from multiple studies using tools like ANOVA to identify outliers or confounding variables .

Q. What computational strategies predict the ADMET properties of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina, with parameters adjusted for nitrile group flexibility .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transport properties and aromaticity indices (e.g., NICS values) for stability predictions .

- ADMET prediction tools : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and toxicity thresholds .

Q. How can reaction yields be optimized when synthesizing derivatives with conflicting literature reports?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, DMF vs. THF as solvents may alter substitution rates in nicotinonitrile derivatives .

- In-situ monitoring : Use TLC or inline FTIR to track reaction progress and identify side products .

- Catalyst screening : Test alternatives like Pd/C or FeCl₃ for nitro reductions, which may improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.